Molecular Weight Differentiation: Pyrrolidine Amide vs. Morpholine, Piperidine, and Piperazine Analogs
Among the 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide series, the pyrrolidine-bearing target compound possesses the lowest molecular weight (361.4 g/mol) compared to its six-membered ring amide analogs . The morpholine analog (C22H23N3O3) has MW 377.4 g/mol (+16 Da), the piperidine analog (C23H25N3O2) has MW 375.5 g/mol (+14 Da), and the 4-methylpiperazine analog (C23H26N4O2) has MW 390.5 g/mol (+29 Da) . Each +14 Da increment corresponds to an additional methylene unit (piperidine vs. pyrrolidine), while the +16 Da for the morpholine analog introduces an additional hydrogen-bond acceptor (ether oxygen) that alters polarity .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 361.4 (C22H23N3O2) |
| Comparator Or Baseline | Morpholine analog: 377.4 (C22H23N3O3, +16 Da); Piperidine analog: 375.5 (C23H25N3O2, +14 Da); 4-Methylpiperazine analog: 390.5 (C23H26N4O2, +29 Da) |
| Quantified Difference | Target is 14–29 Da lower MW than all six-membered ring amide analogs |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
Lower MW within a series is a lead-likeness advantage; the pyrrolidine amide offers the most compact scaffold in this series, which may favor passive permeability or fragment-based optimization strategies.
